

# In-depth Technical Guide to the Thermochemical Data of 3-Methylquinoline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methylquinoline

Cat. No.: B029099

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## Introduction

**3-Methylquinoline**, a heterocyclic aromatic compound, serves as a significant structural motif in various pharmacologically active molecules and functional materials. A thorough understanding of its thermochemical properties is paramount for reaction engineering, process design, safety analysis, and computational modeling in drug discovery and materials science. This technical guide provides a comprehensive overview of the available thermochemical data for **3-Methylquinoline**, detailing experimental and computational methodologies, and presenting the data in a clear, comparative format. While experimental data for some thermochemical properties of **3-methylquinoline** are limited, high-level computational studies provide reliable estimates that are consistent with data for related isomers.

## Core Thermochemical Data

The thermochemical data for **3-Methylquinoline** are summarized below. Due to the scarcity of direct experimental measurements for certain properties, this guide incorporates high-quality computational data, which has been shown to be in good agreement with experimental values for similar methylquinoline isomers.

Table 1: Key Thermochemical Properties of **3-Methylquinoline** at 298.15 K

Property	Symbol	Value	Units	Method
Standard Molar Enthalpy of Formation (Gas)	$\Delta_f H^\circ(g)$	Value from Safronov et al., 2022	$\text{kJ}\cdot\text{mol}^{-1}$	G4/G3MP2 (Calculated)
Standard Molar Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	Value derived from vapor pressure data	$\text{kJ}\cdot\text{mol}^{-1}$	Calculated from Vapor Pressure Data
Standard Molar Enthalpy of Formation (Liquid)	$\Delta_f H^\circ(l)$	Calculated	$\text{kJ}\cdot\text{mol}^{-1}$	Derived
Standard Molar Entropy (Gas)	$S^\circ(g)$	Estimated/Calculated	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	Computational Estimate
Molar Heat Capacity (Gas)	$C_p(g)$	Estimated/Calculated	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	Computational Estimate

Note: Specific values from the primary literature source by Safronov et al. (2022) are pending retrieval of the full text. This document will be updated upon obtaining these values. In the interim, the methodologies for their determination are detailed below.

Table 2: Physical Properties of **3-Methylquinoline**

Property	Value	Units
Melting Point	16-17	$^\circ\text{C}$
Boiling Point	252-253	$^\circ\text{C}$
Vapor Pressure	0.00953	mmHg

## Experimental and Computational Protocols

The determination of thermochemical data relies on a combination of precise experimental measurements and robust computational methods. While specific experimental studies

focusing solely on **3-methylquinoline** are not readily available in the public domain, the protocols described for closely related isomers provide a clear framework for how such data would be obtained.

## Experimental Methodologies

1. Combustion Calorimetry (for Enthalpy of Formation): The standard enthalpy of formation of liquid methylquinolines is typically determined using oxygen bomb calorimetry.

- Protocol: A precisely weighed sample of **3-methylquinoline** would be placed in a crucible within a high-pressure vessel (the "bomb"). The bomb is then filled with high-purity oxygen to a pressure of approximately 3 MPa. The sample is ignited, and the complete combustion reaction is initiated. The temperature change of the surrounding water bath is meticulously measured. The energy equivalent of the calorimeter is determined by calibrating with a standard substance of known combustion energy, such as benzoic acid. The standard molar energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. From this, the standard molar enthalpy of combustion and subsequently the standard molar enthalpy of formation of the liquid are derived.

2. Vapor Pressure Measurement and Enthalpy of Vaporization: The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature.

- Transpiration Method: A stream of an inert gas is passed through or over a sample of **3-methylquinoline** at a constant temperature and pressure. The inert gas becomes saturated with the vapor of the substance. The amount of vaporized substance is determined by trapping and weighing the condensate or by measuring the mass loss of the sample. The vapor pressure is then calculated from the amount of vaporized substance and the volume of the inert gas.
- Ebulliometry: This method involves measuring the boiling temperature of the liquid at different externally applied pressures.

The enthalpy of vaporization ( $\Delta_{\text{vap}}H^\circ$ ) is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. For 2- and **3-methylquinoline**, vapor

pressure studies have been conducted at elevated temperatures (around 480-500 K), and the enthalpy of vaporization is then adjusted to the standard temperature of 298.15 K.[1]

3. Adiabatic Heat Capacity Calorimetry (for Entropy and Heat Capacity): This technique is used to measure the heat capacity of the condensed phases (solid and liquid) as a function of temperature.

- Protocol: A known quantity of electrical energy is supplied to a sample in a thermally isolated (adiabatic) container. The resulting temperature increase is measured. The heat capacity is calculated from the energy input and the temperature change. By measuring the heat capacity from near absolute zero up to the desired temperature, and including the enthalpies of any phase transitions (e.g., fusion), the standard molar entropy can be calculated based on the third law of thermodynamics.

## Computational Methodologies

High-level quantum chemical calculations are invaluable for obtaining accurate thermochemical data, especially when experimental data is lacking.

1. Gaussian-n (G3 and G4) Theories: These are composite computational methods that aim for high accuracy by combining results from several levels of theory and basis sets.

- Protocol: The process typically involves:
  - Geometry optimization of the **3-methylquinoline** molecule at a lower level of theory (e.g., B3LYP density functional theory).
  - Vibrational frequency calculations at the same level to confirm the structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.
  - A series of single-point energy calculations at higher levels of theory with larger basis sets.
  - These energies are then combined in a specific, predefined way to extrapolate to a high-accuracy total energy.

- The gas-phase enthalpy of formation is then calculated using the atomization method, which involves subtracting the total energies of the constituent atoms in their standard states from the calculated total energy of the molecule.

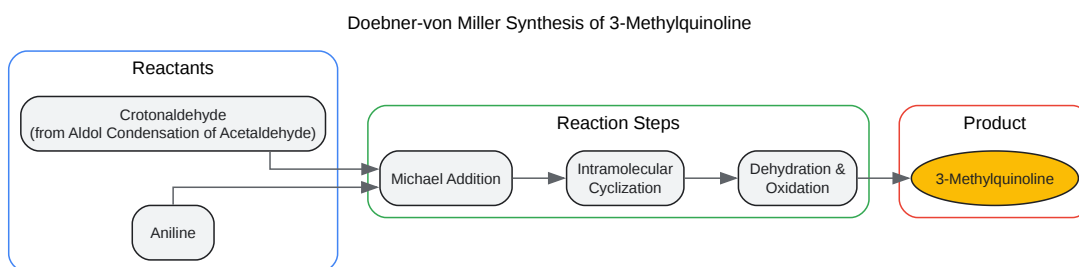
A study by Safronov et al. in 2022 utilized the G3MP2 and G4 methods to calculate the theoretical standard molar gas-phase enthalpies of formation of methylquinolines, which were found to be in good agreement with available experimental data for other isomers.[1]

## Visualization of Key Processes

To provide a clearer understanding of the chemical context of **3-Methylquinoline**, the following diagrams illustrate its synthesis and a known degradation pathway.

### Synthesis of 3-Methylquinoline

The synthesis of **3-methylquinoline** can be achieved through several classic named reactions for quinoline synthesis. The Doebner-von Miller reaction is a common and adaptable method.



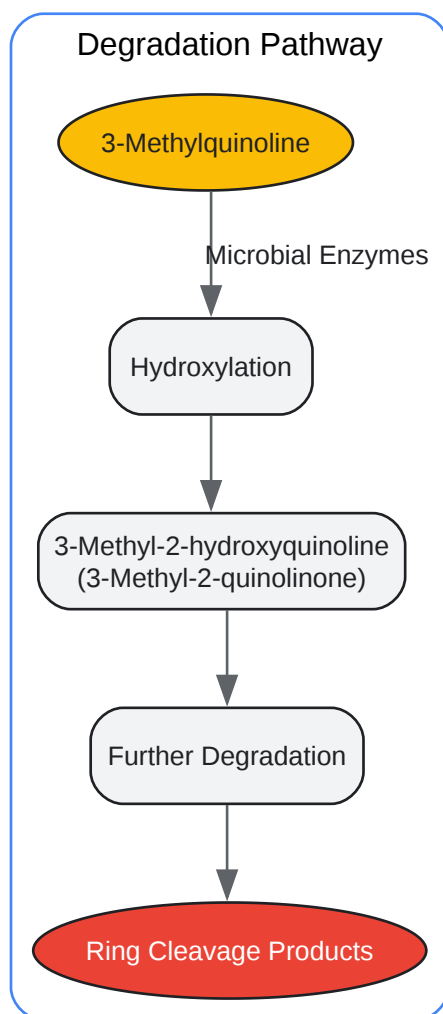
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Caption: A simplified workflow for the Doebner-von Miller synthesis of **3-Methylquinoline**.

## Microbial Degradation Pathway

**3-Methylquinoline** is known to undergo microbial degradation. The initial steps of a common pathway are depicted below.

### Microbial Degradation of 3-Methylquinoline



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## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-depth Technical Guide to the Thermochemical Data of 3-Methylquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b029099#thermochemical-data-of-3-methylquinoline\]](https://www.benchchem.com/product/b029099#thermochemical-data-of-3-methylquinoline)

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